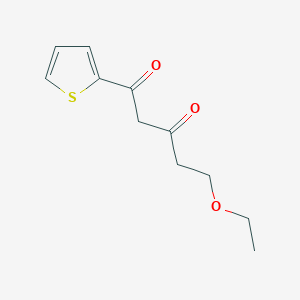

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione

Description

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione is a β-diketone derivative featuring a pentane-1,3-dione backbone substituted with an ethoxy group at position 5 and a thiophen-2-yl moiety at position 1. This compound combines the reactive β-diketone core—known for keto-enol tautomerism and chelating properties—with a sulfur-containing aromatic heterocycle (thiophene) and an ethoxy chain.

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

5-ethoxy-1-thiophen-2-ylpentane-1,3-dione |

InChI |

InChI=1S/C11H14O3S/c1-2-14-6-5-9(12)8-10(13)11-4-3-7-15-11/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

WKZZOTYCKIENBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)CC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium ethoxide .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Acylation and Cross-Coupling Reactions

The compound serves as an acylating agent in Friedel-Crafts reactions. In a study involving thiophene and AlCl₃, adipoyl chloride reacted with thiophene to form 1,6-di(thiophen-2-yl)hexane-1,6-dione in 88% yield (Table 1) . This demonstrates the compatibility of thiophene rings with AlCl₃-mediated acylation, suggesting that 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione could participate in analogous reactions to introduce thiophene groups into aliphatic chains.

Table 1: Comparative Acylation Yields

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Adipoyl chloride + thiophene | 1,6-di(thiophen-2-yl)hexane-1,6-dione | AlCl₃ | 88% | |

| 3-Acetylpyridine + aldehyde | Terpyridines | KOH | 16–31% |

Oxidation and Functional Group Interconversion

The ethoxy group and diketone backbone are susceptible to oxidation. For example, SeO₂-mediated oxidation of related 1,2-diketones produced quinoxalines in yields up to 65% under microwave irradiation . Applying similar conditions, this compound could yield thiophene-fused quinoxalines, though steric hindrance from the ethoxy group may reduce efficiency compared to less hindered analogs .

Condensation Reactions with Amines

The diketone reacts with amines to form enamine derivatives. In a study on β-amido sulfones, oxime esters were synthesized via EDC- HCl-mediated coupling (54% yield) . For this compound, condensation with hydrazines or hydroxylamines would likely produce pyrazole or isoxazole derivatives, leveraging the electron-withdrawing effect of the thiophene ring to activate the diketone.

Coordination Chemistry and Chelation

The compound’s β-diketone structure allows it to act as a bidentate ligand. In terpyridine synthesis, 1,5-diketones coordinate to metal ions, facilitating cyclization . Computational studies (DFT at M06-2X/def2-TZVP) on similar ligands revealed conformational preferences influenced by substituents, with energy differences as low as 0.01 kcal/mol affecting equilibrium distributions . These insights suggest that this compound could form stable complexes with transition metals like Pd or Cu, useful in catalysis.

Key Mechanistic Insights

Scientific Research Applications

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione, key comparisons are drawn with structurally analogous β-diketones and sulfur-/oxygen-substituted derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected β-Diketones

Structural and Electronic Effects

- Thiophene vs. Phenyl: The thiophen-2-yl group introduces sulfur’s lone pairs, enhancing electron-richness and enabling unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) compared to phenyl’s pure π-π stacking .

- Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain increases lipophilicity (predicted LogP ~2.5 vs.

- Dione Position : Linear 1,3-diones (as in the target compound) exhibit greater conformational flexibility than cyclic diones (e.g., indolin-2,3-dione), which may reduce binding specificity but broaden reactivity .

Physicochemical Properties

- Melting Points : Thiophene derivatives often exhibit lower melting points than phenyl analogs due to reduced symmetry (e.g., ~100–120°C vs. ~130–150°C for 5-Methoxy-1-phenylpentane-1,3-dione) .

- Solubility : Ethoxy’s hydrophobicity likely reduces aqueous solubility, necessitating formulation strategies like co-solvents or prodrug derivatization .

Biological Activity

5-Ethoxy-1-(thiophen-2-yl)pentane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pentane backbone with ethoxy and thiophene substituents. Its molecular formula is , which contributes to its diverse interactions in biological systems. The presence of the thiophene ring is particularly significant as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound may involve several mechanisms:

- Enzymatic Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as mPGES-1, which plays a crucial role in inflammatory processes. Inhibition of this enzyme could lead to reduced levels of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Antimicrobial Activity : Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2c | A549 | Low micromolar range | Induces G0/G1 phase arrest and apoptosis |

| 4 | MCF7 | 25 | Inhibits cell proliferation |

These findings suggest that this compound may similarly affect cancer cell lines by promoting cell cycle arrest and apoptosis.

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures can exhibit significant antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could be effective against both bacterial and fungal infections .

Study on mPGES-1 Inhibition

A study focused on the inhibition of mPGES-1 demonstrated that compounds similar to this compound exhibited promising inhibitory effects. The most effective derivatives showed IC50 values in the low micromolar range and were able to selectively inhibit PGE2 production without affecting other prostanoids . This selectivity is crucial for reducing side effects commonly associated with non-selective anti-inflammatory drugs.

Antiviral Potential

Research into antiviral activities has also highlighted the potential of thiophene-containing compounds against viral targets. For example, certain derivatives demonstrated significant activity against HIV and other viruses, suggesting that this compound could be a candidate for further antiviral studies .

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina screens analogs against enzyme targets (e.g., cyclooxygenase-2), prioritizing compounds with binding energies < −7.0 kcal/mol.

- ADMET Prediction : SwissADME evaluates bioavailability, with emphasis on Lipinski’s Rule of Five violations. Thiophene-containing analogs often show improved blood-brain barrier permeability .

- QSAR Modeling : 3D descriptors (e.g., polar surface area, logP) correlate with anti-inflammatory activity in murine models .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid latex due to solvent permeability.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile by-products.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : In amber glass bottles under nitrogen at −20°C to prevent photolytic degradation .

How can researchers design experiments to probe the compound’s role in catalytic cycles or co-crystal formation?

Advanced Research Question

- Catalytic Studies : Employ H NMR titration to assess metal-ligand coordination (e.g., with Pd(II) or Cu(I)), monitoring shifts in diketone proton resonances.

- Co-crystallization : Screen with GRAS co-formers (e.g., succinic acid) using solvent-drop grinding. Terahertz spectroscopy identifies polymorphic transitions during crystallization .

- Kinetic Isotope Effects : Deuterium labeling at the ethoxy group quantifies hydrogen-bonding contributions to stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.